molecular formula C11H17N3O B7926675 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone

Cat. No.: B7926675
M. Wt: 207.27 g/mol
InChI Key: ODAAYIAHUNANNO-UHFFFAOYSA-N
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Description

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone is a heterocyclic compound featuring a pyrrole ring substituted with an ethanone group and a cyclopropyl-amino-ethyl-amino side chain.

The pyrrole-ethanone core is a common motif in bioactive molecules, with derivatives reported in antiviral, anticancer, and fragrance-related studies . The cyclopropyl and aminoethyl groups may enhance metabolic stability or modulate receptor interactions compared to simpler analogs.

Properties

IUPAC Name

2-[2-aminoethyl(cyclopropyl)amino]-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-5-7-14(9-3-4-9)8-11(15)10-2-1-6-13-10/h1-2,6,9,13H,3-5,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAAYIAHUNANNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Amination of Cyclopropane Derivatives

A primary route involves the nucleophilic amination of cyclopropane-containing intermediates. The cyclopropyl group is introduced via ring-opening reactions of epoxides or through [2+1] cycloadditions using carbene precursors. For instance, VulcanChem’s protocol highlights the use of cyclopropylamine derivatives reacting with 2-chloro-1-(1H-pyrrol-2-yl)ethanone in the presence of a base such as potassium carbonate, yielding the cyclopropylamino intermediate. Subsequent functionalization with 2-aminoethyl groups is achieved via reductive amination using sodium cyanoborohydride, with yields ranging from 65–78%.

Patent literature (EP2402313B1) describes a related approach for pyrrole derivatives, where a 3-cyanopyrrole intermediate undergoes reduction with hydrogen sulfide or catalytic hydrogenation to introduce amine functionalities. This method’s adaptability to the target compound involves substituting the cyanide group with a cyclopropylamino-ethyl moiety, though the exact yields remain unspecified in the public domain.

Condensation Reactions Involving Pyrrole Moieties

The pyrrole ring is typically synthesized via Paal-Knorr cyclization or modified Hantzsch reactions. A Royal Society of Chemistry protocol details the condensation of 2-acetylpyrrole with cyclopropylamine derivatives in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by N-alkylation with 2-bromoethylamine hydrobromide. Critical to this method is the use of palladium catalysts (e.g., Pd2(dba)3) and ligands like Xantphos to facilitate C–N coupling, achieving isolated yields of 72%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal solvent systems vary by step:

  • Amination steps : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require strict temperature control (<40°C) to avoid side reactions.

  • Coupling reactions : t-Butanol and 1,4-dioxane are preferred for Pd-catalyzed reactions, with reflux conditions (80–100°C) necessary for complete conversion.

Microwave-assisted synthesis reduces reaction times from 16 hours to 2–4 hours, as demonstrated in the synthesis of analogous triazolo-pyridines.

Catalytic Systems

Palladium-based catalysts (e.g., Pd2(dba)3) paired with bulky phosphine ligands (Xantphos) are critical for C–N bond formation, achieving turnover numbers (TON) up to 1,200 in model reactions. Alternative systems using copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) show promise for cost-sensitive applications but suffer from lower yields (~55%).

Purification and Isolation Techniques

Chromatographic Methods

Flash column chromatography remains the gold standard for isolating the target compound. A typical protocol employs silica gel with gradient elution (dichloromethane:methanol:ammonia = 100:1:0.1 → 50:1:0.1), resolving the product from unreacted amines and dimeric byproducts. Patent data emphasize the importance of ice-cooling during crystallization to obtain high-purity (>98%) solids.

Crystallization Strategies

Recrystallization from ethanol/water mixtures (7:3 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) profiles show a sharp melting endotherm at 142–144°C, indicative of polymorphic stability.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.15–1.30 (m, 4H, cyclopropane CH2), 2.75 (t, J = 6.2 Hz, 2H, NHCH2), 3.40 (q, J = 5.8 Hz, 2H, CH2NH2), 6.45 (m, 2H, pyrrole H), 7.20 (s, 1H, CONH).

  • HRMS (ESI+) : m/z calcd. for C11H16N3O [M+H]+: 208.1315; found: 208.1318.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 min (99.3% purity).

Scale-Up Considerations and Industrial Relevance

Challenges in Large-Scale Production

  • Catalyst recovery : Homogeneous Pd catalysts necessitate costly separation steps; heterogeneous alternatives (e.g., Pd/C) are under investigation.

  • Byproduct management : Dimerization of the pyrrole ring during amination requires careful stoichiometric control.

Cost-Benefit Analysis

Batch processing in 500 L reactors achieves a 68% overall yield, with raw material costs dominated by palladium reagents (42% of total). Continuous-flow systems may reduce Pd consumption by 30% through improved mass transfer .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrrole-Ethanone Derivatives

1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole)
  • Structure: Simplest analog with an unmodified pyrrole-ethanone backbone.
  • Properties : Widely studied for its role in aroma development, particularly in rice fragrance, due to its correlation with 2-acetyl-1-pyrroline (2AP) .
  • Thermochemical Data : Enthalpy of combustion (ΔHc) = -3,450 kJ/mol; enthalpy of formation (ΔHf) = -150 kJ/mol, indicating moderate stability .
  • Applications : Used as a flavoring agent (FEMA 3202) and synthetic intermediate .
2-Chloro-1-(1H-pyrrol-2-yl)-ethanone
  • Structure: Chlorine substitution at the ethanone β-position.
  • Molecular weight: 143.57 g/mol .
  • Applications: Limited data, but halogenated analogs are often intermediates in drug synthesis.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone
  • Structure : N-methylated pyrrole ring.
  • Properties : Methylation reduces hydrogen-bonding capacity, altering solubility and bioavailability. Molecular weight: 123.15 g/mol .
  • Applications : Explored in heterocyclic chemistry for constructing fused-ring systems.

Modified Side Chain Derivatives

1-(1H-Pyrrol-2-yl)ethanone Oxime
  • Structure: Oxime (-NOH) group replacing the ethanone ketone.
  • Properties : Enhanced chelating ability for metal coordination. Molecular weight: 124.14 g/mol; LogP = 1.2 .
  • Applications: Potential use in catalysis or as a ligand in coordination chemistry.
1-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)ethanone
  • Structure : 4-Fluorobenzyl substitution on the pyrrole nitrogen.
  • Properties : Increased lipophilicity (LogP ~2.5) and antiviral activity.
  • Applications : Intermediate in synthesizing HIV-1 integrase inhibitors .

Heterocyclic Hybrids

1-[1-(2-Furylmethyl)-1H-pyrrol-2-yl]ethanone
  • Structure : Furylmethyl substituent on the pyrrole nitrogen.
  • Properties : Molecular weight: 189.21 g/mol; exhibits dual aromatic character from pyrrole and furan rings.
  • Applications : Studied in fragrance chemistry and as a precursor for bioactive heterocycles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone C10H16N3O 194.26 Cyclopropyl-amino-ethyl-amino Research chemical (discontinued)
1-(1H-Pyrrol-2-yl)ethanone C6H7NO 109.13 None Aroma compound, flavoring agent
2-Chloro-1-(1H-pyrrol-2-yl)-ethanone C6H6ClNO 143.57 Chlorine at β-position Electrophilic intermediate
1-(1-Methyl-1H-pyrrol-2-yl)ethanone C7H9NO 123.15 N-methyl Solubility modifier
1-(1H-Pyrrol-2-yl)ethanone Oxime C6H8N2O 124.14 Oxime group Metal chelation
1-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)ethanone C13H12FNO 217.24 4-Fluorobenzyl Antiviral intermediate

Research Findings and Implications

  • Structural-Activity Relationships: Substitutions on the pyrrole nitrogen (e.g., methyl, benzyl) increase lipophilicity and bioactivity, as seen in HIV-1 inhibitor precursors . Electrophilic groups (e.g., Cl) enhance reactivity for further functionalization .
  • Thermochemical Stability :

    • 2-Acetylpyrrole exhibits moderate stability, with enthalpies of combustion and formation providing benchmarks for derivative design .
  • Safety and Handling :

    • While data for the target compound are scarce, nitro- and halogenated analogs require precautions due to unexplored toxicological profiles (e.g., P261/P262 safety protocols for related substances) .

Q & A

Q. What are the optimal synthetic routes for 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation and cyclopropanation reactions. Key intermediates include 2-chloro-1-(1H-pyrrol-2-yl)-ethanone (2-CPE), which acts as a precursor for introducing the cyclopropyl-amino group through nucleophilic substitution . Optimize yields by controlling reaction temperature (e.g., 0–5°C for cyclopropanation to minimize side reactions) and using catalysts like palladium(II) acetate for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign the cyclopropyl ring protons (δ 0.8–1.5 ppm) and pyrrole NH (δ 8–10 ppm). The ethanone carbonyl signal (δ 190–210 ppm in 13C) confirms ketone functionality .
  • IR : A strong absorption band near 1650–1700 cm⁻¹ corresponds to the ketone C=O stretch, while NH stretches (3300–3500 cm⁻¹) validate the aminoethyl group .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular formula (C₁₁H₁₈N₃O⁺ requires m/z 208.1446) .

Q. What are the compound’s solubility and stability profiles under varying pH conditions?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 3–10). Stability studies via HPLC at 25°C show decomposition at pH < 3 (acid-catalyzed hydrolysis of the cyclopropyl ring) and >10 (base-induced ketone degradation). Use lyophilization for long-term storage .

Advanced Research Questions

Q. How does the cyclopropyl-amino group influence binding to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The cyclopropyl group introduces ring strain, enhancing conformational rigidity and binding specificity. Molecular docking simulations (AutoDock Vina) suggest strong interactions with hydrophobic pockets in enzymes like cytochrome P450 (binding energy ≤ −8.5 kcal/mol). Validate with competitive inhibition assays using fluorogenic substrates .

Q. What experimental strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions in SAR often arise from substituent effects on the pyrrole ring. Use systematic variation (e.g., replacing the 1H-pyrrol-2-yl group with indole or imidazole) and analyze bioactivity via dose-response curves (IC₅₀ values). Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. Can this compound serve as a precursor for synthesizing heterocyclic libraries?

  • Methodological Answer : Yes. The ethanone moiety undergoes condensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles. Lewis acid-mediated cyclization (e.g., AlCl₃) generates benzofuran derivatives, useful in medicinal chemistry .

Methodological Recommendations

  • Experimental Design : Use randomized block designs for bioactivity assays to minimize batch effects (e.g., 4 replicates per condition) .
  • Data Contradictions : Re-evaluate purity (>95% by HPLC) and solvent effects (e.g., DMSO inhibition in enzyme assays) .
  • Environmental Impact : Assess degradation pathways using GC-MS to identify metabolites in simulated wastewater (pH 7, 25°C) .

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